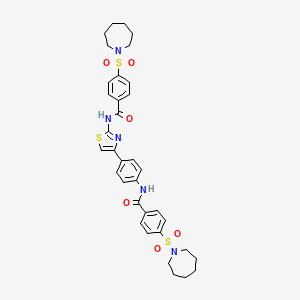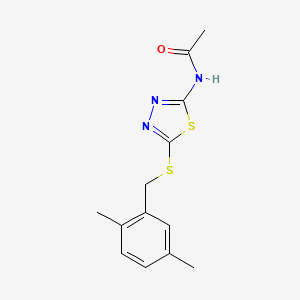![molecular formula C13H14N4O B2691718 N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034480-71-0](/img/structure/B2691718.png)
N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains a pyridine and a benzimidazole moiety . Pyridine is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar aromatic ring system, which contributes to the stability of the molecule . The presence of nitrogen in the ring can also introduce interesting properties, such as the ability to act as a ligand and bind to metal ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an aromatic ring often makes the compound relatively stable and less reactive than compounds with similar but non-aromatic structures .
Applications De Recherche Scientifique
Synthetic Applications and Mechanistic Insights
The functionalization reactions of carboxylic acids and their derivatives with diaminopyridine compounds have been explored for creating novel heterocyclic compounds. For instance, the synthesis of imidazo[1,5-a]pyridines demonstrates the versatility of these reactions in generating stable N-heterocyclic carbenes, which are crucial in catalysis and material science (Alcarazo et al., 2005). These findings highlight the potential of such compounds in the development of new catalysts and materials with unique properties.
Antimicrobial and Anticancer Properties
Research into imidazo[1,2-a]pyridine derivatives has shown significant antimycobacterial activity, offering a new direction for the treatment of infections caused by Mycobacterium tuberculosis. Compounds based on this scaffold, including those with various linkers and substituents, have been found to selectively inhibit the growth of this pathogen, underscoring the potential of imidazo[1,2-a]pyridine derivatives in developing new antimycobacterial therapies (Lv et al., 2017). Additionally, anticandidal activities of imidazopyridine derivatives against a range of Candida species have been investigated, further demonstrating the broad-spectrum antimicrobial potential of these compounds (Kaplancıklı et al., 2008).
Advancements in Material Science
The development of polymers and macrocycles incorporating imidazo[1,2-a]pyridine units illustrates the role of these compounds in material science. For example, the synthesis of polyamides and polycondensations with di- and tetraamino compounds showcases the utility of imidazo[1,2-a]pyridine derivatives in creating polymers with enhanced thermal stability and unique properties (Banihashemi & Eghbali, 1976). These materials are of interest for various applications, including high-performance polymers and advanced composite materials.
Catalytic Applications
The use of imidazo[1,5-a]pyridine-based N-heterocyclic carbenes in catalysis, particularly in reactions involving CO2 and C-H activation, has been a significant area of research. These carbenes have been shown to facilitate efficient catalytic processes, such as the direct C-H carboxylation of benzoxazole with CO2, indicating the potential of these compounds in developing environmentally friendly catalytic processes (Park et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-pyridin-4-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(17-10-3-5-14-6-4-10)9-1-2-11-12(7-9)16-8-15-11/h3-6,8-9H,1-2,7H2,(H,15,16)(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGZWSZFZNCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NC3=CC=NC=C3)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)




![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2691647.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)


